molecular formula C9H7FO3 B6291740 3-Fluoro-2-formyl-4-methylbenzoic acid CAS No. 2382988-87-4

3-Fluoro-2-formyl-4-methylbenzoic acid

Cat. No. B6291740
CAS RN: 2382988-87-4
M. Wt: 182.15 g/mol
InChI Key: NPHRKSDLCPABHX-UHFFFAOYSA-N
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Description

“3-Fluoro-2-formyl-4-methylbenzoic acid” is a chemical compound . It is derived from methylbenzoic acid . The molecular formula is C9H7FO3 and the average mass is 182.15 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 3-fluoro-2-methylbenzoic acid can be synthesized from readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the transformation of 3-fluoro-2-methylbenzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-formyl-4-methylbenzoic acid” consists of a benzene ring substituted with a fluoro group, a formyl group, and a methyl group . The positioning of these groups on the benzene ring can influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The fluoride substituent in “3-Fluoro-2-formyl-4-methylbenzoic acid” enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash thoroughly after handling .

Future Directions

The future directions for “3-Fluoro-2-formyl-4-methylbenzoic acid” could involve its use as an intermediate in the synthesis of drugs for the treatment of diseases such as Alzheimer’s . It could also be used in the development of new synthetic methods .

properties

IUPAC Name

3-fluoro-2-formyl-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-3-6(9(12)13)7(4-11)8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHRKSDLCPABHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-formyl-4-methylbenZoic acid

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